6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid
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Overview
Description
The compound “6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “tert-Butoxycarbonyl” group (also known as a Boc group) is a common protecting group used in organic synthesis, particularly for protecting amines .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the spirocyclic ring, the introduction of the cyano group, and the protection of the amine with the Boc group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group could undergo reactions such as nucleophilic addition or reduction, and the carboxylic acid could participate in acid-base reactions or be converted into other functional groups like esters or amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . For example, the presence of polar functional groups like the carboxylic acid and the cyano group would increase its polarity and potentially its solubility in polar solvents.Scientific Research Applications
Innovative Scaffolds for Drug Discovery
6-Azaspiro[4.3]alkanes, including compounds similar to 6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid, have been synthesized as new scaffolds for drug discovery. These compounds are derived from four-membered-ring ketones and show promise in the development of novel pharmaceutical agents (Chalyk et al., 2017).
Synthesis Methods
Efficient synthesis methods for key intermediates of certain quinolone carboxylic acids have been established, utilizing compounds structurally related to this compound. These methods include optical resolution and microbial reduction, contributing to the streamlined production of these compounds (Miyadera et al., 2000).
Reactivity with Nucleophiles
The reactivity of similar compounds with various nucleophiles has been explored. Studies have shown that reactions with primary aliphatic alcohols and ketone oximes lead to the formation of diverse and potentially useful chemical structures (Kayukova et al., 2006).
Potential in Peptide Synthesis
Spirolactams, closely related to the target compound, have been synthesized and analyzed for use in peptide synthesis. These compounds are seen as constrained surrogates for certain dipeptides, offering new avenues in peptide and protein engineering (Fernandez et al., 2002).
Electrophilic Amination
The electrophilic amination of C-H-Acidic compounds using 1-Oxa-2-azaspiro[2.5]octane demonstrates the chemical versatility and potential application of related spirocyclic compounds in various chemical transformations (Andreae et al., 1992).
Conformational Analysis
The absolute configuration and conformational analysis of related compounds have been studied using NMR spectroscopy. This research provides insight into the spatial arrangement of atoms within these molecules, which is crucial for understanding their potential applications in chemistry and biology (Jakubowska et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-cyano-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-7-10(6-15)14(8-16)4-9(5-14)11(17)18/h9-10H,4-5,7-8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQFXGWCPCMRFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC(C2)C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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